molecular formula C37H28 B14564052 Pyrene, 1,1'-(1,5-pentanediyl)bis- CAS No. 61549-26-6

Pyrene, 1,1'-(1,5-pentanediyl)bis-

Cat. No.: B14564052
CAS No.: 61549-26-6
M. Wt: 472.6 g/mol
InChI Key: GWLMGSOIVRXNCI-UHFFFAOYSA-N
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Description

Pyrene, 1,1’-(1,5-pentanediyl)bis-: is a chemical compound known for its unique structure and properties. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a pentanediyl linker between two pyrene units.

Preparation Methods

The synthesis of Pyrene, 1,1’-(1,5-pentanediyl)bis- typically involves the reaction of pyrene with a pentanediyl linker. One common method includes the use of a Friedel-Crafts alkylation reaction, where pyrene reacts with a pentanediyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions .

Chemical Reactions Analysis

Pyrene, 1,1’-(1,5-pentanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrene derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of pyrene.

Scientific Research Applications

Pyrene, 1,1’-(1,5-pentanediyl)bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrene, 1,1’-(1,5-pentanediyl)bis- involves its interaction with various molecular targets. In biological systems, its fluorescence properties allow it to bind to specific biomolecules, enabling imaging and detection. In materials science, its electronic properties facilitate its use in electronic devices, where it can participate in charge transport and light emission processes .

Comparison with Similar Compounds

Similar compounds to Pyrene, 1,1’-(1,5-pentanediyl)bis- include other pyrene derivatives and polycyclic aromatic hydrocarbons. For example:

Pyrene, 1,1’-(1,5-pentanediyl)bis- stands out due to its unique pentanediyl linker, which imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61549-26-6

Molecular Formula

C37H28

Molecular Weight

472.6 g/mol

IUPAC Name

1-(5-pyren-1-ylpentyl)pyrene

InChI

InChI=1S/C37H28/c1(2-6-24-12-14-30-18-16-26-8-4-10-28-20-22-32(24)36(30)34(26)28)3-7-25-13-15-31-19-17-27-9-5-11-29-21-23-33(25)37(31)35(27)29/h4-5,8-23H,1-3,6-7H2

InChI Key

GWLMGSOIVRXNCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Origin of Product

United States

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